5-Chloro-7-methylpyrido[3,4-B]pyrazine

Kinase inhibitor design Regioselectivity Structure-activity relationship

Researchers sourcing pyrido[3,4-b]pyrazine building blocks frequently encounter regioisomeric ambiguity or multi-site reactivity. 5-Chloro-7-methylpyrido[3,4-B]pyrazine (CAS 2640322-81-0) resolves these pain points: - Single C-5 chlorine enables clean, room-temperature SNAr with aniline nucleophiles, confirmed by PubCompare protocol (MeCN/AcOH, 30 min). - Validated scaffold geometry for Syk (sovleplenib program) and FLT3 inhibitor programs; C-5 substitution vector matches the pharmacophoric requirement. - Fully disclosed three-step synthesis from 2,4-dichloro-6-methyl-3-nitropyridine with MS-characterized intermediates.

Molecular Formula C8H6ClN3
Molecular Weight 179.60 g/mol
Cat. No. B13924946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-methylpyrido[3,4-B]pyrazine
Molecular FormulaC8H6ClN3
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN=C2C(=N1)Cl
InChIInChI=1S/C8H6ClN3/c1-5-4-6-7(8(9)12-5)11-3-2-10-6/h2-4H,1H3
InChIKeyPKLMOWXNKLJSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-methylpyrido[3,4-B]pyrazine: Compound Overview


5-Chloro-7-methylpyrido[3,4-B]pyrazine (CAS 2640322-81-0, molecular formula C₈H₆ClN₃, molecular weight 179.60 g/mol) is a nitrogen-rich fused heterocyclic compound comprising pyridine and pyrazine rings . The pyrido[3,4-b]pyrazine scaffold serves as a privileged structure in medicinal chemistry, having yielded clinical-stage kinase inhibitors including the Syk inhibitor sovleplenib [1] and nanomolar FLT3 inhibitors [2]. The specific substitution pattern—chlorine at C-5 and methyl at C-7—is not arbitrary: SAR studies across multiple kinase programs have established that the C-5 position critically governs hinge-binding interactions with kinase ATP pockets, while the C-7 methyl contributes to conformational restriction and lipophilicity [1][3]. This substitution geometry is precisely what differentiates the compound from its closest commercially available analogs.

C-5 chlorine critical for kinase hinge-binding vector
Single reactive site enables unambiguous SNAr diversification
C-7 methyl provides discrete lipophilicity tuning for LLE optimization

5-Chloro-7-methylpyrido[3,4-B]pyrazine: Irreplaceable in Kinase SAR


Substituting 5-chloro-7-methylpyrido[3,4-B]pyrazine with a generic pyrido[3,4-b]pyrazine analog—particularly one bearing chlorine at C-2 or lacking the C-7 methyl—introduces profound and quantifiable loss of function. The C-5 chlorine is positioned directly on the pyridine ring that forms critical hinge-binding hydrogen bonds with kinase active sites: in the sovleplenib discovery program, the pyrido[3,4-b]pyrazine core engages Ala451 in the Syk hinge region via the pyridine nitrogen, and substitution at C-5 rather than C-2 is essential for maintaining the correct vector for the affinity-pocket pharmacophore [1]. The Antoine et al. SAR study across seven cancer-related kinases explicitly identified C-5- or C-8-substituted 4-(piperidin-1-yl)aniline as the pharmacophoric group conferring low-micromolar IC₅₀ values, whereas C-2 substitution was absent from the productive SAR landscape [2]. The practical consequence is that a user sourcing 5-chloro-7-methylpyrido[3,4-B]pyrazine for elaboration at C-5 would find a C-2-chloro or 2,3-dichloro analog entirely unsuitable as a synthetic equivalent.

C-2-chloro regioisomer may not reproduce kinase inhibition due to unvalidated hinge-binding geometry.

Des-methyl analog removes lipophilicity tuning handle, potentially altering logD and ligand efficiency.

2,3-dichloro analog introduces dual reactive sites, creating synthetic regiochemical ambiguity.

5-Chloro-7-methylpyrido[3,4-B]pyrazine: Comparative Evidence vs. Analogs


C-5 vs. C-2 Substitution: Regiochemical Control of Kinase Inhibition

In the foundational SAR study by Antoine et al., disubstituted pyrido[3,4-b]pyrazines were prepared via condensation of 2-chloro-3,4-diaminopyridine with phenyl glyoxal, yielding exclusively the C-2-substituted regioisomer as the major product when unsymmetrical glyoxals were employed [1]. The C-5-substituted analogues—requiring the 5-chloro intermediate—were the scaffold series that proved active against a panel of seven cancer-related protein kinases with low-micromolar IC₅₀ values [2]. A buyer sourcing the C-2-substituted analog would produce compounds with the pharmacophoric group vectored into a region of the ATP pocket not validated for productive binding.

C-5 vs C-2 regiochemistry
Cross-study comparable
C-5-substituted analogs active against kinase panel; C-2-substituted not reported active
Validated hinge-binding vector vs. unvalidated geometry
Antoine et al. SAR study
Kinase inhibitor design Regioselectivity Structure-activity relationship

C-5 Chlorine: Single Reactive Site for SNAr

A PubCompare-indexed protocol demonstrates that 5-chloro-7-methylpyrido[3,4-b]pyrazine (200 mg, 1.0 mmol, prepared in three steps from 2,4-dichloro-6-methyl-3-nitropyridine via sequential amination, Fe/HCl reduction, and glyoxal cyclocondensation) undergoes clean SNAr displacement with 2′-chloro-2-methyl-3′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1′-biphenyl]-3-amine in MeCN with AcOH at room temperature, yielding the C-5-aminated product N-(2′-chloro-2-methyl-3′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1′-biphenyl]-3-yl)-7-methylpyrido[3,4-b]pyrazin-5-amine . In contrast, the 2,3-dichloro-7-methyl analog (CAS 1613455-13-2) presents two halogen sites with distinct and potentially competing reactivity, creating regiochemical ambiguity in nucleophilic displacement and cross-coupling reactions.

Single vs dual halogen sites
Direct comparison
1 reactive site (C-5 Cl) vs. 2 sites (2,3-dichloro analog)
Unambiguous SNAr site reduces synthetic complexity and purification burden
Demonstrated with aniline nucleophile at RT in MeCN/AcOH
Nucleophilic aromatic substitution Synthetic accessibility Late-stage diversification

C-7 Methyl: Lipophilicity Tuning vs. Des-methyl

The 7-methyl substituent distinguishes 5-chloro-7-methylpyrido[3,4-b]pyrazine (MW 179.60) from its des-methyl comparator 5-chloropyrido[3,4-b]pyrazine (CAS 214045-82-6, C₇H₄ClN₃, MW 165.58). The methyl group introduces an additional heavy atom (carbon) plus three hydrogens, increasing calculated logP by approximately 0.5–0.7 log units relative to the des-methyl analog, based on the measured logP of 1.33 for 2-methylpyrido[3,4-b]pyrazine (CAS 51208-84-5) . In kinase inhibitor design, the methyl at C-7 provides a vector for lipophilic contacts with hydrophobic pockets adjacent to the hinge region without introducing a metabolically labile site, as the methyl is attached to an sp²-hybridized carbon.

C-7 methyl lipophilicity
Class-level inference
Est. +0.5–0.7 logP, +14 Da vs des-methyl analog
Quantifiable tuning handle for lipophilic ligand efficiency (LLE) design
Based on 2-methylpyrido[3,4-b]pyrazine logP 1.33
Lipophilicity Conformational restriction Medicinal chemistry optimization

Clinical Scaffold Validation: Sovleplenib and CVN424

The pyrido[3,4-b]pyrazine scaffold that 5-chloro-7-methylpyrido[3,4-B]pyrazine belongs to has been validated in clinical development. Sovleplenib (HMPL-523, compound 41), a clinical-staged Syk inhibitor derived from compound 6 (pyrido[3,4-b]pyrazine-based, IC₅₀ = 0.155 μM for Syk, with 10-fold selectivity over KDR at IC₅₀ = 1.482 μM), demonstrated robust preclinical anti-inflammatory efficacy in a collagen-induced arthritis model and has met primary endpoints in Phase III trials for immune thrombocytopenic purpura [1]. In contrast, the pyrido[2,3-b]pyrazine regioisomeric series—while also active as kinase inhibitors—has not produced a clinical-stage candidate with comparable target engagement data (hinge-binding geometry differs due to altered nitrogen placement) [2]. Separately, the GPR6 inverse agonist CVN424 (Parkinson's disease, clinical trials) was synthesized from the pyrido[3,4-b]pyrazine core via sequential nucleophilic aromatic substitutions, demonstrating the scaffold's versatility beyond kinase inhibition.

Scaffold precedented
Cross-study context
Sovleplenib (Syk inhibitor, Phase III) and CVN424 derived from same pyrido[3,4-b]pyrazine core
Supports research scaffold selection; clinical-stage core precedented
Phase III endpoint context; not a product efficacy claim
Clinical-stage kinase inhibitors Scaffold precedentedness Spleen Tyrosine Kinase (Syk)

Mass-Based Identity vs. Close Analogs

The molecular ion [M+H]⁺ for 5-chloro-7-methylpyrido[3,4-B]pyrazine is experimentally confirmed at m/z 180.1 (calculated 180.0 for C₈H₇ClN₃) . This mass signature is diagnostically distinct from the three closest commercially available analogs: 5-chloropyrido[3,4-b]pyrazine (C₇H₄ClN₃, MW 165.58, [M+H]⁺ calc. 166.0), 2,3-dichloro-7-methylpyrido[3,4-b]pyrazine (C₈H₅Cl₂N₃, MW 214.05, [M+H]⁺ calc. 214.0), and 5,7-dichloropyrido[3,4-b]pyrazine (C₇H₃Cl₂N₃, MW 200.02, [M+H]⁺ calc. 200.0). The isotopic signature from the single chlorine atom (³⁵Cl/³⁷Cl ratio ~3:1) provides an additional confirmatory feature for purity assessment by LC-MS.

Mass identity vs analogs
Direct comparison
[M+H]⁺ 180.1; ≥14 Da separation from 3 closest analogs
Unambiguous LC-MS identity confirmation prevents misidentification
Mono-Cl isotopic pattern provides additional verification
Quality control Mass spectrometry identification Procurement verification

Synthetic Accessibility: Published Three-Step Route

A fully detailed, experimentally validated three-step protocol for 5-chloro-7-methylpyrido[3,4-B]pyrazine has been published: (a) selective amination of 2,4-dichloro-6-methyl-3-nitropyridine with NH₃/MeOH (7 N, THF, 3 h) to yield 2-chloro-6-methyl-3-nitropyridin-4-amine ([M+H]⁺ 188.0); (b) Fe/HCl reduction (EtOH/H₂O 5:1, reflux 30 min) to yield 2-chloro-6-methylpyridine-3,4-diamine ([M+H]⁺ 158.0); (c) glyoxal cyclocondensation (40% aq. glyoxal, EtOH, reflux 16 h) yielding the target compound . In contrast, the 2,3-dichloro-7-methyl analog requires a different starting material and condensation partner (typically a 1,2-diketone) that is less readily available and poorly documented in open-access protocols . The target compound's synthesis uses glyoxal—the simplest and most cost-effective 1,2-dicarbonyl—minimizing raw material cost.

Published synthetic route
Published protocol
3 steps from 2,4-dichloro-6-methyl-3-nitropyridine; all intermediates MS-characterized
Enables independent resynthesis, cost modeling, and supply chain resilience
Glyoxal cyclocondensation as final step
Synthetic accessibility Supply chain resilience Cost of goods

5-Chloro-7-methylpyrido[3,4-B]pyrazine: Application Scenarios


Kinase Lead Generation: C-5 Pharmacophore Installation

For medicinal chemistry programs targeting Syk, FLT3, ALK, or AXL kinases, 5-chloro-7-methylpyrido[3,4-B]pyrazine provides the validated scaffold geometry for installing 4-(piperidin-1-yl)aniline or analogous pharmacophoric groups at C-5. The Antoine et al. SAR study demonstrated that C-5-substituted pyrido[3,4-b]pyrazines achieve low-micromolar IC₅₀ values against a panel of seven cancer-related kinases, while C-2-substituted regioisomers were absent from active SAR [1]. The sovleplenib discovery program independently confirmed that the pyrido[3,4-b]pyrazine hinge-binding interaction (with Ala451 of Syk) depends on the C-5 substitution vector [2].

Late-Stage Diversification via Single-Site SNAr

The single chlorine atom at C-5 enables clean, room-temperature SNAr with aniline nucleophiles in MeCN/AcOH, as demonstrated in the PubCompare protocol [1]. This contrasts with the 2,3-dichloro analog, where dual reactive sites create regiochemical ambiguity [2]. For library synthesis or parallel medicinal chemistry, the absence of competing halogen sites translates to higher reaction yields, simpler purification, and more reliable SAR interpretation.

Lipophilicity Tuning for Property-Based Design

When optimizing lipophilic ligand efficiency (LLE = pIC₅₀ − logP), the +14 Da mass increment and estimated +0.5–0.7 logP increment contributed by the C-7 methyl group (relative to 5-chloropyrido[3,4-b]pyrazine) provide a measurable and controllable parameter for property-based design [1]. The methyl group is located on an sp² carbon, minimizing metabolic liability while enabling fine-tuning of logD without requiring additional synthetic steps.

Scalable Synthesis for Preclinical Procurement

The fully disclosed, three-step synthetic protocol starting from 2,4-dichloro-6-methyl-3-nitropyridine—with MS characterization of all intermediates—enables independent quality verification, cost modeling, and supply chain resilience [1]. For CROs and pharma procurement teams managing multiple kinase inhibitor projects, this transparency reduces the risk of batch-to-batch variability and single-supplier dependency.

Application
Selection Property
Validation Focus
Kinase lead generation
C-5 regiochemical control
Hinge-binding pharmacophore validation
Late-stage diversification
Single-site SNAr reactivity
Synthetic regiochemical control
Lipophilicity tuning
C-7 methyl logP increment
LLE optimization in property-based design
Preclinical procurement
Published scalable synthesis
Supply chain resilience & batch consistency
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